{[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE
Description
Properties
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 3-cyanobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-6-8-16(9-7-13)14(2)21-18(22)12-24-19(23)17-5-3-4-15(10-17)11-20/h3-10,14H,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBLCDHQRNZOII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE typically involves a multi-step process. One common synthetic route includes the reaction of 3-cyanobenzoic acid with 2-oxo-2-((1-(p-tolyl)ethyl)amino)ethanol under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
{[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyanobenzoate group, where nucleophiles such as amines or thiols replace the cyano group, forming new derivatives.
Scientific Research Applications
{[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in cell biology and biochemistry, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Researchers are exploring its potential therapeutic applications, including its use as a precursor for drug development targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.
Mechanism of Action
The mechanism of action of {[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, altering their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved, which could provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural similarities with other carbamate esters documented in pesticide chemistry. Below is a comparative analysis based on substituent patterns, inferred applications, and mechanistic hypotheses.
Table 1: Structural and Functional Comparison of Carbamate/Benzoate Derivatives
Key Findings:
Substituent-Driven Selectivity: The 3-cyano group in the target compound distinguishes it from chlorpropham (3-chloro) and methoprene (methoxy-unsaturated chain). The 4-methylphenylethyl carbamoyl group introduces steric bulk, which may reduce non-target interactions compared to smaller substituents like isopropyl in isofenphos.
Mechanistic Implications :
- Unlike methoprene (a hormone mimic), the target compound’s carbamate group suggests acetylcholinesterase inhibition as a plausible mode of action, similar to chlorpropham and isofenphos. However, the absence of a phosphorothioate group (as in isofenphos) likely reduces neurotoxic potency .
Stability and Metabolism: The 3-cyanobenzoate moiety may confer resistance to hydrolytic degradation compared to simpler esters (e.g., isofenphos), extending environmental persistence. This hypothesis aligns with studies showing cyano groups stabilize aromatic systems against enzymatic cleavage .
Biological Activity
The compound {[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic uses.
Chemical Structure and Properties
The compound can be described by its molecular formula and its structural characteristics that include a carbamoyl group attached to a methyl 3-cyanobenzoate moiety. The presence of the 4-methylphenyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cancer cell proliferation and apoptosis.
- Microtubule Dynamics : Similar compounds have been shown to disrupt microtubule formation, which is crucial for cell division. By inhibiting tubulin polymerization, the compound could potentially halt the mitotic process in cancer cells, leading to increased apoptosis .
- Cell Cycle Arrest : Studies indicate that compounds with similar structures can induce G2/M phase arrest in cancer cells, suggesting that this compound might also exhibit this effect .
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Table 1: Summary of Biological Activity Findings
| Study Reference | Cell Line | LC50 (nM) | Mechanism of Action |
|---|---|---|---|
| U87 (Glioblastoma) | 200 | Microtubule disruption | |
| BE (Neuroblastoma) | 18.9 | G2/M phase arrest | |
| SK (Neuroblastoma) | >300 | Induction of apoptosis |
Case Studies
- Anticancer Efficacy : In a study evaluating various derivatives for anticancer properties, this compound exhibited significant cytotoxicity against glioblastoma and neuroblastoma cell lines. The compound's ability to induce apoptosis was confirmed through morphological assessments and flow cytometry analysis .
- Combination Therapy : When combined with radiation therapy, this compound demonstrated enhanced efficacy in reducing cell viability compared to radiation alone, indicating its potential as a radiosensitizer .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for {[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling the carbamoyl and benzoate moieties via nucleophilic acyl substitution or esterification. Key parameters include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of intermediates .
- Temperature : Controlled heating (60–80°C) prevents side reactions like hydrolysis of the cyano group .
- Catalysts : Use of coupling agents (e.g., EDC/HOBt) improves regioselectivity .
- Purification : HPLC or TLC monitors reaction progress; column chromatography isolates the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they identify?
- Methodological Answer :
- NMR Spectroscopy :
- 1H NMR: Identifies aromatic protons (δ 7.0–8.0 ppm) and the methylphenylethyl group (δ 2.3–2.5 ppm for CH3) .
- 13C NMR: Confirms the carbonyl carbons (ester: ~165 ppm; carbamoyl: ~170 ppm) .
- IR Spectroscopy : Detects C≡N stretching (2250 cm⁻¹) and ester C=O (1720 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z ~380–400) .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between the carbamoyl and benzoate moieties to enhance regioselectivity?
- Methodological Answer :
- Solvent Optimization : Low-polarity solvents (e.g., THF) reduce competing nucleophilic attack on the cyano group .
- Catalytic Systems : Pd-mediated cross-coupling or enzyme-catalyzed reactions improve selectivity for the carbamoyl linkage .
- Kinetic Studies : Monitor intermediate stability via time-resolved NMR to identify rate-limiting steps .
- Computational Modeling : DFT calculations predict reactive sites and guide solvent/catalyst selection .
Q. What strategies resolve discrepancies in reported biological activities of this compound across studies?
- Methodological Answer :
- Assay Standardization : Use isogenic cell lines and consistent IC50 measurement protocols to minimize variability .
- Structural Analogs : Compare activity of derivatives (e.g., replacing 3-cyano with 3-nitro) to identify critical functional groups .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to reconcile conflicting binding data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
